REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[NH:10][NH2:11].C(O[CH:15]=[C:16]([C:19]#[N:20])[C:17]#[N:18])C>C(O)C>[NH2:20][C:19]1[N:10]([C:3]2[CH:4]=[CH:5][C:6]([Cl:9])=[C:7]([Cl:8])[C:2]=2[Cl:1])[N:11]=[CH:15][C:16]=1[C:17]#[N:18]
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Name
|
|
Quantity
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21.15 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1Cl)Cl)NN
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Name
|
|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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C(C)OC=C(C#N)C#N
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution obtained
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Type
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TEMPERATURE
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Details
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was then heated
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Type
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TEMPERATURE
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Details
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at reflux for one hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
|
Details
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evaporated to dryness
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Type
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CUSTOM
|
Details
|
The residue thus obtained
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Type
|
CUSTOM
|
Details
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was triturated with diethyl ether (100 ml)
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Name
|
|
Type
|
product
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Smiles
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NC1=C(C=NN1C1=C(C(=C(C=C1)Cl)Cl)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |